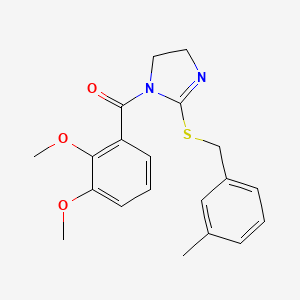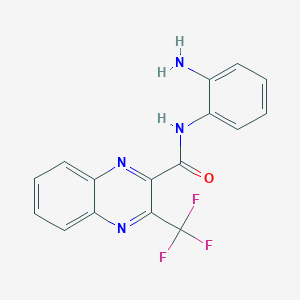![molecular formula C23H23N3O7S B2494076 N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE CAS No. 1043008-15-6](/img/structure/B2494076.png)
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a benzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid, alcohol derivatives, and substituted sulfonyl compounds.
Aplicaciones Científicas De Investigación
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The furan and piperazine rings play a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the piperazine and benzenesulfonyl groups.
Piperazine derivatives: Contain the piperazine ring but differ in the attached functional groups.
Benzenesulfonyl compounds: Feature the benzenesulfonyl group but have different core structures.
Uniqueness
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of the furan, piperazine, and benzenesulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZFZHXHOZVKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)


![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)






